molecular formula C14H13NO B1324190 2-(2,3-Dimethylbenzoyl)pyridine CAS No. 27693-46-5

2-(2,3-Dimethylbenzoyl)pyridine

Cat. No.: B1324190
CAS No.: 27693-46-5
M. Wt: 211.26 g/mol
InChI Key: VESUPZFFYQRIGE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic organic compound belonging to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

Scientific Research Applications

2-(2,3-Dimethylbenzoyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

2-(2,3-Dimethylbenzoyl)pyridine, also known as DMBP, is a heterocyclic organic compound that belongs to the family of pyridine derivatives.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of a compound.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Safety and Hazards

The safety and hazards associated with 2-(2,3-Dimethylbenzoyl)pyridine are not explicitly mentioned in the search results .

Future Directions

The future directions for the study and application of 2-(2,3-Dimethylbenzoyl)pyridine are not explicitly mentioned in the search results.

Relevant Papers Relevant papers on this compound include studies on its synthesis , chemical reactions , and potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dimethylbenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating the rate of biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of regulatory proteins and transcription factors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments . For example, this compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound can have significant effects on its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(2,3-Dimethylbenzoyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The general procedure includes the following steps:

    Oxidative Addition: Palladium catalyst facilitates the addition of an aryl halide to form a palladium complex.

    Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The final product, this compound, is formed along with the regeneration of the palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The use of automated reactors and continuous flow systems can enhance the scalability and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace leaving groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide and potassium cyanide are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Comparison with Similar Compounds

  • 2-(3,4-Dimethylbenzoyl)pyridine
  • 2-(2,4-Dimethylbenzoyl)pyridine
  • 2-(2,5-Dimethylbenzoyl)pyridine

Comparison: 2-(2,3-Dimethylbenzoyl)pyridine is unique due to its specific substitution pattern on the benzoyl group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications based on the position of the methyl groups on the benzoyl ring.

Properties

IUPAC Name

(2,3-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESUPZFFYQRIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642027
Record name (2,3-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27693-46-5
Record name (2,3-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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